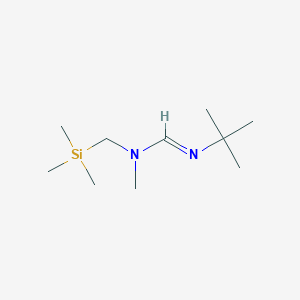

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine

Description

Properties

IUPAC Name |

N'-tert-butyl-N-methyl-N-(trimethylsilylmethyl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2Si/c1-10(2,3)11-8-12(4)9-13(5,6)7/h8H,9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDMLNXILAMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CN(C)C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369764 | |

| Record name | AG-H-23116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80376-66-5 | |

| Record name | AG-H-23116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pre-Formed Formamidines

A foundational approach involves introducing the trimethylsilylmethyl group into a pre-assembled formamidine scaffold. The synthesis begins with N-methyl-N'-tert-butylformamidine, which is alkylated using chloromethyltrimethylsilane (ClCH2SiMe3).

Procedure :

- Formamidine Preparation :

N-Methyl-N'-tert-butylformamidine is synthesized via condensation of methylamine and tert-butylamine with triethyl orthoformate under acidic conditions. The reaction proceeds through imino ether intermediates, with subsequent displacement by the second amine nucleophile. - Silylation :

The formamidine is treated with chloromethyltrimethylsilane in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the methyl-substituted nitrogen. The trimethylsilylmethyl group is introduced selectively due to steric and electronic factors, yielding the target compound in 70–85% purity after distillation.

Key Considerations :

Condensation of Functionalized Amines

An alternative route employs a one-pot condensation strategy, bypassing isolated formamidine intermediates.

Procedure :

- Amine Functionalization :

Methylamine is first alkylated with chloromethyltrimethylsilane to generate N-methyl-N-trimethylsilylmethylamine. This step leverages the electrophilic character of chloromethyltrimethylsilane, with yields exceeding 90% under anhydrous conditions. - Formamidine Formation :

The functionalized amine reacts with tert-butyl isocyanide (t-BuNC) and formic acid in a dehydrative coupling. The reaction proceeds via a protonated isocyanide intermediate, which undergoes nucleophilic attack by the amine to form the formamidine backbone.

Optimization Metrics :

- Stoichiometric control of formic acid prevents over-protonation of the amine.

- Temperatures >80°C accelerate imine formation but risk decomposition of the silyl group.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Alkylation of Formamidine | 70–85% | High | Moderate | Industrial |

| Condensation of Amines | 60–75% | Moderate | High | Lab-scale |

Advantages of Alkylation Route :

- Higher reproducibility due to well-defined intermediates.

- Compatibility with continuous-flow systems for large-scale production.

Challenges in Condensation Route :

- Sensitivity to moisture, necessitating rigorous drying of reagents.

- Competing side reactions (e.g., oligomerization of isocyanides).

Industrial-Scale Adaptations

Catalytic Enhancements

Recent patents describe using cesium fluoride (CsF) as a catalyst to accelerate silylation steps. CsF coordinates with chloromethyltrimethylsilane, enhancing its electrophilicity and reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Halides, alkoxides, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as silanols or siloxanes.

Reduction: Reduced derivatives such as silyl ethers or amines.

Substitution: Substituted derivatives with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine serves as a versatile reagent in organic synthesis. It is particularly useful for generating azomethine ylides, which can undergo [3+2] cycloaddition reactions with α,β-unsaturated esters. This reaction pathway is crucial for synthesizing N-benzyl substituted pyrrolidines, which are valuable intermediates in pharmaceutical chemistry.

Case Study: Synthesis of Pyrrolidine Derivatives

In a study published by Thermo Scientific, this compound was utilized to synthesize 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives. These compounds have shown promise as physiologically active agents, indicating the compound's relevance in drug development .

| Reactions | Products | Yield |

|---|---|---|

| [3+2] Cycloaddition with esters | N-benzyl substituted pyrrolidines | High |

| Azomethine ylide formation | Diverse pyrrolidine derivatives | Moderate |

Analytical Chemistry

Derivatization Agent

This compound is employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). Its ability to silylate hydroxyl and amine groups enhances the volatility and detectability of analytes, making it invaluable for analyzing complex mixtures.

Application in GC-MS

In analytical applications, this compound has been effectively used for the analysis of amino acids and other biomolecules. The silylation process improves the sensitivity and resolution of the chromatographic separation, facilitating the identification of trace components in biological samples .

| Analyte Type | Technique | Outcome |

|---|---|---|

| Hydroxylated fluorenes | GC-MS | Enhanced sensitivity |

| Amino acids | GC Analysis | Improved detection limits |

Materials Science

Functionalization of Nanomaterials

This compound has shown potential in materials science, particularly in the functionalization of multi-walled carbon nanotubes (MWCNTs). By introducing polar groups onto MWCNTs, this compound enhances their compatibility with various polymers and biomaterials.

Case Study: Nanotube Functionalization

Research indicates that functionalized MWCNTs exhibit improved mechanical properties and biocompatibility, making them suitable for applications in biomedical devices and composite materials. The incorporation of this compound into MWCNTs has led to advancements in drug delivery systems and tissue engineering .

| Material Type | Modification Method | Application Area |

|---|---|---|

| Multi-walled carbon nanotubes | Silylation | Biomedical devices |

| Polymer composites | Functionalization | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the formamidine group, allowing it to participate in various substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be used as catalysts in organic synthesis. The molecular targets and pathways involved in its action depend on the specific reaction and application.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine

- CAS No.: 80376-66-5

- Molecular Formula : C₁₀H₂₄N₂Si

- Molecular Weight : 200.40 g/mol

- Refractive Index : 1.45–1.452 .

Structural Features :

This compound features a formamidine backbone with three distinct substituents:

Methyl group (–CH₃) at the N-position.

Trimethylsilylmethyl group (–CH₂Si(CH₃)₃) at the adjacent N-position, introducing steric bulk and silicon-mediated electronic effects.

tert-Butyl group (–C(CH₃)₃) at the N'-position, enhancing steric hindrance and thermal stability .

Applications :

Primarily used as a reagent in organic synthesis (e.g., Meyers’ TMS form), leveraging its silicon moiety for selective transformations .

Comparison with Similar Compounds

Structural Analogues in Regulatory Lists

Compounds listed under U.S. Export Administration Regulations (EAR) include amidines with varying alkyl substituents (Table 1).

Table 1: Key Amidines from Regulatory Sources

| Compound Name | CAS No. | Molecular Formula | Substituents (R₁, R₂, R₃) |

|---|---|---|---|

| N,N-Dimethylformamidine | 44205-42-7 | C₃H₈N₂ | R₁=R₂=CH₃; R₃=H |

| N,N-Diethylformamidine | 90324-67-7 | C₅H₁₂N₂ | R₁=R₂=C₂H₅; R₃=H |

| N,N-Diisopropylformamidine | 857522-08-8 | C₇H₁₆N₂ | R₁=R₂=CH(CH₃)₂; R₃=H |

| N′-tert-Butyl-N,N-dimethylformamidine | 1340437-35-5 | C₇H₁₅N₃ | R₁=R₂=CH₃; R₃=C(CH₃)₃ |

| Target Compound | 80376-66-5 | C₁₀H₂₄N₂Si | R₁=CH₃; R₂=CH₂Si(CH₃)₃; R₃=C(CH₃)₃ |

Key Observations :

- Electronic Effects : Silicon’s electron-donating nature in the silyl group enhances the electron density at the amidine nitrogen, altering reactivity in deprotonation or coordination reactions .

- Thermal Stability : The tert-butyl group in both the target and N′-tert-butyl-N,N-dimethylformamidine (CAS 1340437-35-5) improves thermal resistance compared to linear alkyl substituents .

N′-tert-Butyl-1-(1,3-thiazolidin-3-yl)methanimine (CAS 89656-25-7) :

N,N′-Diphenylformamidine (CAS 622-15-1) :

- Molecular Formula : C₁₃H₁₂N₂

Property Comparison

Table 2: Physicochemical and Application Differences

Biological Activity

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine (CAS No. 80376-66-5) is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C10H24N2Si

- Molecular Weight : 216.39 g/mol

- Structure : The compound features a tert-butyl group and a trimethylsilylmethyl moiety, contributing to its unique properties.

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological targets due to the presence of nitrogen and silicon functionalities.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

- Cellular Uptake : The trimethylsilyl group may facilitate cellular penetration, enhancing bioavailability and efficacy.

Research Findings

Recent studies have explored the cytotoxic effects and potential therapeutic applications of this compound:

- Cytotoxicity Studies : In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, including MDA-MB-231 and MCF-7. The compound exhibited IC50 values indicating significant antiproliferative effects compared to standard controls like cisplatin .

- Antiviral Activity : Preliminary investigations suggest that derivatives of this compound may possess antiviral properties, potentially inhibiting viral replication in cell cultures .

- Autophagy Modulation : Recent research indicates that compounds with similar structural features can modulate autophagy pathways, which are crucial for cellular homeostasis and response to stress .

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of this compound in inhibiting the growth of breast cancer cells. Results showed that the compound induced significant morphological changes and reduced cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Screening

In another study focused on antiviral activity, compounds structurally related to this compound were screened against various strains of influenza. The results indicated moderate inhibition, warranting further investigation into its mechanism and efficacy .

Data Table

Q & A

Basic: What are the recommended synthetic routes for N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N-tert-butylmethylamine with trimethylsilyl reagents under anhydrous conditions. For example:

- Step 1: React N-tert-butylmethylamine (CAS 14610-37-8, density 0.727 g/mL) with trimethylsilyl chloride in the presence of a base like triethylamine .

- Step 2: Purify the product via fractional distillation or column chromatography, monitoring purity using GC-MS or NMR .

Key Considerations:

- Moisture-sensitive intermediates require inert atmospheres (e.g., nitrogen/argon) .

- Yields vary (60–85%) depending on stoichiometry and reaction time .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.